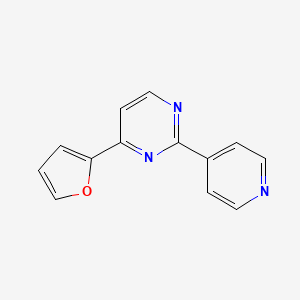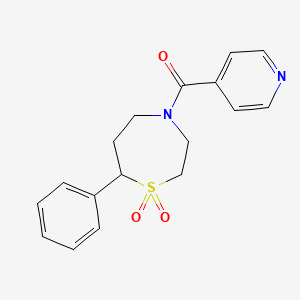
3-(3-methylthiophen-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methylthiophen-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Scientific Research Applications
Anticancer Applications
- Anticancer Agent Development : A study by Ayati et al. (2018) explored the synthesis and biological evaluation of 4-amino-5-cinnamoylthiazoles, including derivatives similar to the compound , as potential anticancer agents. They found these compounds to significantly inhibit the proliferation of various human cancer cell lines, indicating their potential as therapeutic agents (Ayati et al., 2018).
Material Science and Chemistry
- Electrochromic Materials : Research by Ming et al. (2015) focused on thiadiazolo[3,4-c]pyridine and selenadiazolo[3,4-c]pyridine in alternation with various thiophenes, including 3-methylthiophene, for the development of donor-acceptor-donor monomers. These were used in electrochromic polymers showing potential in optical applications (Ming et al., 2015).
Chemical Synthesis and Reactions
- Synthesis of Novel Compounds : Studies like those conducted by Shibuya (1984) and Khalifa et al. (1990) involve the reaction of related compounds to synthesize new heterocyclic compounds, showcasing the versatility of these molecules in creating diverse chemical structures (Shibuya, 1984); (Khalifa et al., 1990).
Biological and Pharmacological Studies
- Antimicrobial and Antifungal Agents : Research by Al-Omran et al. (2002) and Darwish et al. (2010) delved into the synthesis of compounds related to the target molecule, examining their potential as antimicrobial and antifungal agents. These studies highlight the potential of such compounds in addressing resistant microbial strains (Al-Omran et al., 2002); (Darwish et al., 2010).
properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-11-5-8-20-13(11)2-3-14(19)17-12-4-7-18(10-12)15-16-6-9-21-15/h5-6,8-9,12H,2-4,7,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCWAMSQVMZEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylthiophen-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2833852.png)
![2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2833856.png)

![3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833862.png)
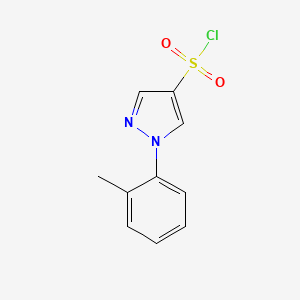

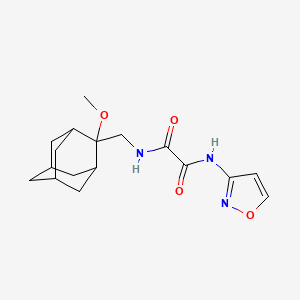

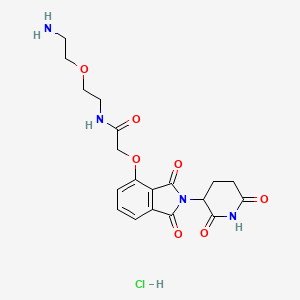

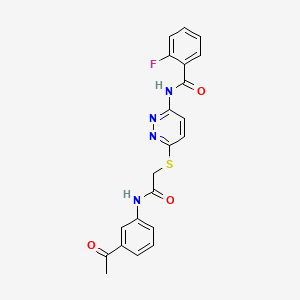
methanethione](/img/structure/B2833872.png)
